BenchChemオンラインストアへようこそ!

RU-302

Computational Chemistry Protein-Protein Interaction TAM Receptor

RU-302 is an extracellular pan-TAM inhibitor targeting the Gas6-TAM Ig1 interface. It blocks Tyro-3, Axl, and Mertk activation without ATP-competitive off-target effects. Validated in vivo (H1299 xenograft) and in vitro (Gas6-induced motility). Essential for dissecting TAM biology in immune evasion and metastasis with a clean kinome profile.

Molecular Formula C24H24F3N3O2S
Molecular Weight 475.5302
CAS No. 1182129-77-6
Cat. No. B610590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU-302
CAS1182129-77-6
SynonymsRU-302;  RU 302;  RU302
Molecular FormulaC24H24F3N3O2S
Molecular Weight475.5302
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C24H24F3N3O2S/c1-16-21(17(2)32-28-16)15-33-22-9-4-3-8-20(22)23(31)30-12-10-29(11-13-30)19-7-5-6-18(14-19)24(25,26)27/h3-9,14H,10-13,15H2,1-2H3
InChIKeyIZHRNXCFYZERFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RU-302 (CAS 1182129-77-6) – A Pan-TAM Inhibitor Targeting the Gas6/TAM Interface for Cancer Research


RU-302 is a small-molecule pan-TAM inhibitor that targets the interface between the TAM (Tyro3, Axl, Mer) receptor Ig1 ectodomain and the Gas6 ligand Lg domain, disrupting receptor dimerization and activation [1]. It is characterized as a non-selective inhibitor of the TAM family with low-micromolar potency in cell-based assays and demonstrable in vivo activity in lung cancer xenograft models [1].

Why RU-302 Cannot Be Directly Substituted with Other TAM Inhibitors Without Loss of a Defined Pharmacological Profile


RU-302 operates via a distinct mechanism of action, blocking the extracellular protein-protein interaction between Gas6 and TAM receptors, unlike ATP-competitive tyrosine kinase inhibitors (TKIs) such as R428 (BGB324) which target the intracellular kinase domain [1]. This mechanistic divergence leads to significant differences in kinome selectivity and off-target profiles, as well as variations in pan-TAM inhibitory activity compared to selective Axl inhibitors or other pan-TAM agents [1][2]. Substituting RU-302 with a TKI or a selective Axl inhibitor would fundamentally alter the experimental outcome, particularly in models where pan-TAM blockade is required.

RU-302 (1182129-77-6) Quantitative Differentiation Evidence Guide


Binding Affinity at the Axl/Gas6 Interface: Comparative Docking Energy with RU-301 and R428

In molecular docking simulations evaluating the binding energy to the Axl/Gas6 interface, RU-302 exhibits a Gibbs free energy (ΔG) of –5.72 kcal/mol. This is lower in magnitude compared to the structurally related analog RU-301 (–6.69 kcal/mol) and the ATP-competitive TKI R428 (–10.5 kcal/mol) [1]. This data provides a quantifiable thermodynamic differentiation for RU-302 within this compound set.

Computational Chemistry Protein-Protein Interaction TAM Receptor

Pan-TAM Inhibitory Profile: Comparative Activity Against Axl, Mer, and Tyro3

RU-302 inhibits Gas6-induced activation of all three TAM family receptors (Axl, Mertk, and Tyro3) at a concentration of 10 μM in cell-based reporter assays [1]. In contrast, the well-characterized Axl TKI R428 (BGB324) is a highly selective Axl inhibitor (IC50 = 14 nM) with significantly higher IC50s for Mertk (700 nM) and Tyro-3 (1400 nM) [1]. This demonstrates RU-302's distinct pan-TAM inhibitory profile compared to a selective Axl kinase inhibitor.

Pan-TAM Inhibitor Receptor Tyrosine Kinase Selectivity Profile

Kinome Selectivity Profile: Reduced Off-Target Kinase Binding Compared to R428

KinomeScan profiling demonstrates that RU-301, a close structural analog of RU-302 which shares the same mechanism of action, exhibits drastically low and insignificant binding affinity (<35%) across the human kinome panel, including a lack of binding to Axl's kinase domain [1]. In contrast, the ATP-competitive Axl inhibitor R428 binds to Axl and numerous other kinases, including Abl, Aurora kinases, KIT, PDGFR A/B, RET, TIE2, VEGFR2, JAK2, JAK3, and FLT3 [1]. This indicates that RU-302's mechanism of action confers a cleaner kinome profile relative to ATP-competitive TKIs.

Kinase Selectivity Off-Target Effects Drug Discovery

Optimal Research Applications for RU-302 (CAS 1182129-77-6) Based on Quantified Differentiation


Investigating Pan-TAM Signaling in Cancer Models Requiring Blockade of Axl, Mer, and Tyro3

RU-302 is the preferred tool compound for in vitro and in vivo studies requiring simultaneous inhibition of all three TAM family receptors (Axl, Mertk, Tyro3). This is supported by its demonstrated pan-TAM inhibitory activity at 10 μM in cell-based assays [1]. In contrast, selective Axl inhibitors like R428 are unsuitable for this purpose due to their weak activity against Mertk and Tyro-3 (IC50s of 700 nM and 1400 nM, respectively) [1].

Differentiating TAM Kinase-Dependent vs. Kinase-Independent Signaling Mechanisms

RU-302's unique mechanism of action—targeting the extracellular Gas6/TAM protein-protein interaction rather than the intracellular kinase domain—makes it an essential tool for dissecting kinase-independent functions of TAM receptors [1]. Kinome profiling of its analog RU-301 shows negligible kinase binding (<35% for all kinases tested), providing a cleaner pharmacological profile for studies aiming to isolate ligand-dependent signaling from downstream kinase cascades [1].

In Vivo Xenograft Studies in Lung Cancer Models

RU-302 has demonstrated in vivo efficacy in suppressing H1299 lung cancer tumor growth in a mouse xenograft NOD-SCIDγ model [1]. This established in vivo activity profile, combined with its pan-TAM inhibitory mechanism, makes it a suitable candidate for preclinical oncology studies where TAM receptor signaling contributes to tumor progression. Researchers should note that while RU-302 is effective, the exact in vivo IC50 and pharmacokinetic parameters are not fully characterized in the primary literature, requiring empirical determination for each experimental model [1].

Comparative Studies of Pan-TAM vs. Selective Axl Inhibition

The quantified binding energy difference between RU-302 (–5.72 kcal/mol) and the selective Axl inhibitor R428 (–10.5 kcal/mol) at the Axl/Gas6 interface [2], coupled with their distinct selectivity profiles (pan-TAM vs. Axl-selective), makes RU-302 a valuable compound for head-to-head comparative studies. Such experiments can elucidate the differential biological outcomes of pan-TAM blockade versus selective Axl inhibition in cancer and immune cell models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for RU-302

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.